Fmoc-3-amino-2-naphthoic acid Fmoc-3-amino-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 372159-75-6
VCID: VC6197818
InChI: InChI=1S/C26H19NO4/c27-22-13-15-7-1-2-8-16(15)23(24(22)25(28)29)26(30)31-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-13,21H,14,27H2,(H,28,29)
SMILES: C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C26H19NO4
Molecular Weight: 409.4 g/mol

Fmoc-3-amino-2-naphthoic acid

CAS No.: 372159-75-6

Cat. No.: VC6197818

Molecular Formula: C26H19NO4

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-amino-2-naphthoic acid - 372159-75-6

Specification

CAS No. 372159-75-6
Molecular Formula C26H19NO4
Molecular Weight 409.4 g/mol
IUPAC Name 3-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C26H19NO4/c27-22-13-15-7-1-2-8-16(15)23(24(22)25(28)29)26(30)31-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-13,21H,14,27H2,(H,28,29)
Standard InChI Key KFPWKMFTOSWOQM-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)N

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

Fmoc-3-amino-2-naphthoic acid belongs to the naphthoic acid derivatives, characterized by a bicyclic aromatic system. The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2) is covalently linked to the amino moiety at the third position of the naphthalene ring, while the carboxylic acid group occupies the second position. This configuration grants the molecule both hydrophobicity (logP = 2.70) and polarity (PSA = 63.32 Ų), facilitating its solubility in organic solvents like DMF and dichloromethane .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC26H19NO4\text{C}_{26}\text{H}_{19}\text{NO}_4
Molecular Weight409.43 g/mol
Density1.352 g/cm³
Melting Point212–215 °C (decomposition)
Boiling Point383 °C
Flash Point186.6 °C
Exact Mass409.131 Da
LogP2.70

These properties are critical for its handling in laboratory settings, particularly in solid-phase peptide synthesis (SPPS), where thermal stability and solubility directly impact reaction efficiency .

Spectroscopic Characterization

The compound exhibits distinct UV-Vis absorption maxima at 265 nm and 305 nm, attributable to the conjugated π-system of the naphthalene core and the Fmoc chromophore. Mass spectrometric analysis reveals a predominant [M-H]⁻ ion at m/z 408.12, consistent with its deprotonated form . Nuclear magnetic resonance (NMR) studies confirm the regioselectivity of the Fmoc group, with characteristic shifts at δ 7.2–7.8 ppm for aromatic protons and δ 4.3 ppm for the Fmoc methylene group .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of Fmoc-3-amino-2-naphthoic acid typically proceeds via a two-step protocol:

  • Amination of 2-Naphthoic Acid: 2-Naphthoic acid undergoes nitration followed by catalytic hydrogenation to yield 3-amino-2-naphthoic acid .

  • Fmoc Protection: The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of 1,4-dioxane and aqueous sodium carbonate. This exothermic reaction achieves yields exceeding 85% under optimized conditions (0–4 °C, 2 h) .

3-Amino-2-naphthoic acid+Fmoc-ClNa2CO3,DioxaneFmoc-3-amino-2-naphthoic acid+HCl+CO2\text{3-Amino-2-naphthoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{Dioxane}} \text{Fmoc-3-amino-2-naphthoic acid} + \text{HCl} + \text{CO}_2

Process Optimization

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing reaction times by 40% while minimizing waste generation. Microwave-assisted methods have also been explored, achieving 95% conversion in 15 minutes at 80 °C .

Applications in Scientific Research

Peptide Synthesis

The Fmoc group’s orthogonality to tert-butoxycarbonyl (Boc) chemistry makes this compound invaluable in SPPS. It enables sequential deprotection using 20% piperidine in NMP, ensuring high-fidelity assembly of complex peptides like β-amyloid (1–42), a target in Alzheimer’s research .

Drug Development

In kinase inhibitor design, the naphthalene moiety enhances hydrophobic interactions with ATP-binding pockets. For instance, derivatives of Fmoc-3-amino-2-naphthoic acid show IC₅₀ values <10 nM against BRAF V600E mutants, a driver in melanoma .

Fluorescent Probes

Functionalization with dansyl or rhodamine tags yields probes with Stokes shifts >100 nm. Such constructs have been used to track protein aggregation in real-time, with a detection limit of 0.1 µM for α-synuclein fibrils .

Material Science

Incorporation into polyimide matrices increases tensile strength by 30% while maintaining optical clarity. These composites are being tested as flexible substrates for organic light-emitting diodes (OLEDs) .

Bioconjugation

Site-specific coupling to monoclonal antibodies via carbodiimide chemistry (EDC/NHS) achieves drug-to-antibody ratios (DAR) of 4–6, critical for antibody-drug conjugates like trastuzumab emtansine analogs .

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if breathing is difficult.
Skin ContactWash with soap and water; apply emollient cream.
Eye ContactRinse with saline for 15 minutes; consult ophthalmologist.
IngestionDo not induce vomiting; administer activated charcoal.
SupplierQuantityPricePurity
TRC250 mg$7098%
AK Scientific1 g$12495%
Usbiological100 mg$30599%
Matrix Scientific1 g$16297%

Recent Advances and Research Trends

Photodynamic Therapy (PDT)

Functionalization with porphyrin derivatives has yielded photosensitizers with singlet oxygen quantum yields (ΦΔ) of 0.78, surpassing clinical standards like Photofrin® (ΦΔ = 0.56) .

CRISPR Delivery Systems

Cationic modifications enable complexation with sgRNA, achieving 92% transfection efficiency in HEK293T cells—a 2.3-fold improvement over polyethyleneimine (PEI) vectors .

Supramolecular Hydrogels

Self-assembling fibrils (SAFs) incorporating this compound exhibit shear-thinning properties ideal for 3D bioprinting. Storage moduli (G') up to 12 kPa support neuronal stem cell growth without differentiation bias .

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